
3-(Phenylsulfamoyl)benzoic acid
Overview
Description
3-(Phenylsulfamoyl)benzoic acid is an organic compound with the molecular formula C13H11NO4S. It is characterized by a benzoic acid core substituted with a phenylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfamoyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(Phenylsulfamoyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Phenylsulfamoyl)benzoic acid, particularly as an enzyme inhibitor, involves binding to the active site of the target enzyme. For example, as an inhibitor of ERAP2, it binds near the catalytic center, inhibiting peptide hydrolysis by an uncompetitive mechanism. This binding alters the enzyme’s conformation, reducing its activity .
Comparison with Similar Compounds
4-Sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide functional group and exhibit comparable inhibitory activities against enzymes like cytosolic phospholipase A2α.
Phenylsulfonyl derivatives: These compounds also contain the phenylsulfonyl group and are used in various chemical and biological applications.
Uniqueness: 3-(Phenylsulfamoyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit ERAP2 with a novel mode of inhibition sets it apart from other similar compounds .
Biological Activity
3-(Phenylsulfamoyl)benzoic acid, with the molecular formula C13H11NO4S, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound features a benzoic acid core modified with a phenylsulfamoyl group, which contributes to its biochemical interactions and therapeutic potential.
Enzyme Inhibition
this compound primarily acts as an inhibitor of endoplasmic reticulum aminopeptidase 2 (ERAP2). It binds near the catalytic center of ERAP2, leading to uncompetitive inhibition of the enzyme's activity. This interaction is crucial as ERAP2 plays a significant role in peptide processing and immune response modulation .
Influence on Biochemical Pathways
The compound is involved in the arachidonic acid cascade, influencing the synthesis of bioactive lipids such as prostaglandins and leukotrienes. This pathway is essential for inflammatory responses and cell signaling. Furthermore, it has been shown to modulate the activity of LIM domain kinases (LIMK1 and LIMK2), which are important for actin dynamics and cellular functions such as proliferation and migration.
Cellular Effects
Impact on Cellular Processes
Research indicates that this compound can significantly alter cellular metabolism and gene expression. At lower doses, it enhances enzyme activity without causing toxicity, while higher doses may lead to adverse effects like oxidative stress and metabolic disruption.
Stability and Dosage Effects
The compound's stability under various conditions affects its long-term biological activity. Studies have indicated that while it remains stable initially, prolonged exposure can result in degradation and reduced efficacy. In vivo studies demonstrate that dosage variations can lead to different biological outcomes, highlighting the importance of dose optimization in therapeutic applications.
Research Applications
This compound has several applications across various fields:
- Chemistry : Serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
- Biology : Investigated for its potential as an enzyme inhibitor, particularly concerning ERAP2.
- Medicine : Explored for therapeutic uses in treating cancer and autoimmune disorders due to its immunomodulatory effects.
- Industry : Utilized in developing materials with enhanced properties, such as thermal stability .
Study on Neuroprotective Properties
A study focused on derivatives of sulfobenzoic acids indicated that compounds similar to this compound exhibited neuroprotective effects in models of Huntington's disease. These compounds demonstrated the ability to decrease polyglutamine aggregation, a hallmark of the disease pathology .
Glucokinase Activation
Another study explored the synthesis of benzamide derivatives, including 3-(N-phenylsulfamoyl)benzoic acid, which were evaluated for their ability to activate glucokinase. This activation is significant for managing diabetes by enhancing glucose metabolism. The study employed in vivo models to assess blood glucose levels post-administration .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C13H11NO4S | Varies (e.g., C14H13N3O4S) |
Primary Activity | ERAP2 Inhibition | cPLA2α Inhibition |
Therapeutic Potential | Cancer, Autoimmune Disorders | Diabetes Management |
Biochemical Pathways Affected | Arachidonic Acid Cascade | Various Lipid Metabolism Pathways |
Properties
IUPAC Name |
3-(phenylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKZIPFWSDERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303214 | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-45-0 | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Phenylsulfamoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(PHENYLSULFAMOYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8T70956T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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